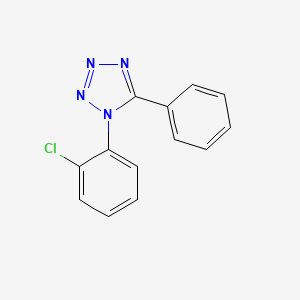
1-(2-chlorophenyl)-5-phenyl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-chlorophenyl group and a phenyl group attached to the tetrazole ring
準備方法
The synthesis of 1-(2-chloro-phenyl)-5-phenyl-1H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, yielding the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .
化学反応の分析
1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-chloro-phenyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(2-Chloro-phenyl)-5-phenyl-1H-tetrazole can be compared with other similar compounds, such as:
1-(2-Chloro-phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound also contains a chlorophenyl group but differs in its pyrazole ring structure and additional functional groups.
1-(2-Chloro-phenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: This compound features a dihydroisoquinoline ring and methoxy groups, offering different biological activities.
The uniqueness of 1-(2-chloro-phenyl)-5-phenyl-1H-tetrazole lies in its tetrazole ring structure, which imparts distinct chemical and biological properties compared to other heterocycles.
特性
分子式 |
C13H9ClN4 |
|---|---|
分子量 |
256.69 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9ClN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
InChIキー |
LIZNLVCTELPRIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-acetamidophenyl)sulfonylphenyl]acetamide](/img/structure/B12001260.png)
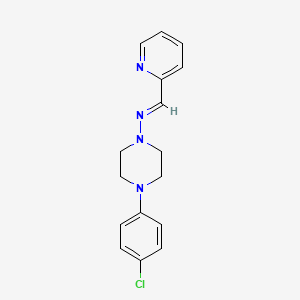
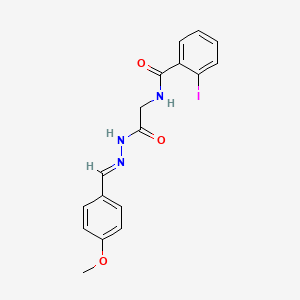
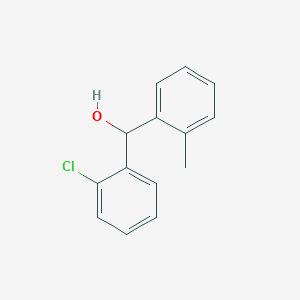
![1,3,5-Triazin-2-amine, 4-chloro-6-[3-(2-furanyl)propoxy]-N,N-dimethyl-](/img/structure/B12001280.png)
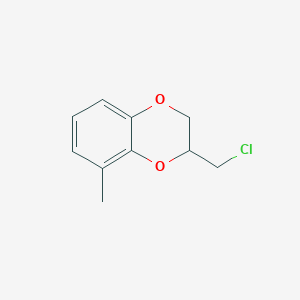
![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)
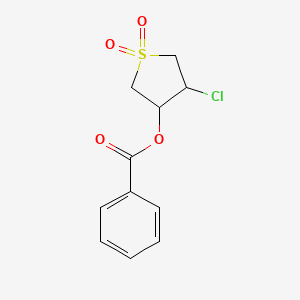

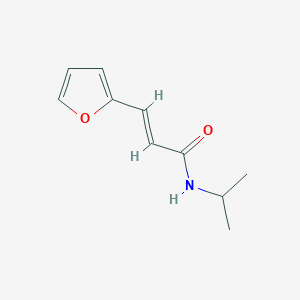
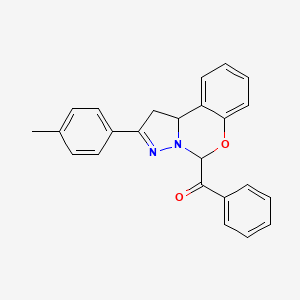
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)


